(4-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a thiazolotriazole group, a piperazine group, and a furan group.Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in the area of organic synthesis often focuses on the development of novel compounds with potential therapeutic applications. A study by Abdelhamid, Shokry, and Tawfiek (2012) presents an approach for synthesizing pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing naphthofuran moiety, showcasing the complexity and diversity of synthetic routes available for constructing compounds with intricate molecular structures similar to the one (Abdelhamid, Shokry, & Tawfiek, 2012).
Antimicrobial Activities
Compounds with triazole derivatives, as referenced by Bektaş et al. (2007) and Nagaraj, Srinivas, and Rao (2018), have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents, suggesting that similar compounds could be explored for their effectiveness against various microbial pathogens (Bektaş et al., 2007); (Nagaraj, Srinivas, & Rao, 2018).
Mechanism of Action
The mechanism of action of similar compounds has been studied. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Properties
IUPAC Name |
[4-[(3-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O3S/c1-13-23-21-27(24-13)20(29)18(31-21)17(14-4-2-5-15(22)12-14)25-7-9-26(10-8-25)19(28)16-6-3-11-30-16/h2-6,11-12,17,29H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBYMNTZRXCQHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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